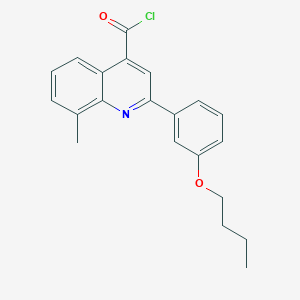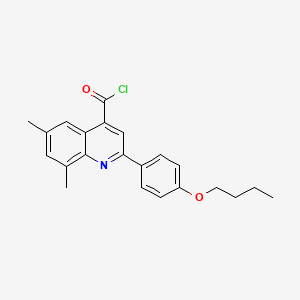
6-Bromo-8-methoxy-2H-chromene-3-carbonitrile
Overview
Description
“6-Bromo-8-methoxy-2H-chromene-3-carbonitrile” is a chemical compound with the molecular formula C11H8BrNO2 . It has a molecular weight of 266.09 . The compound is a yellow solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H8BrNO2/c1-14-10-4-9 (12)3-8-2-7 (5-13)6-15-11 (8)10/h2-4H,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a yellow solid . It has a molecular weight of 266.09 .Scientific Research Applications
Imaging of Apoptosis in Cancer
6-Bromo-8-methoxy-2H-chromene-3-carbonitrile derivatives are studied for their potential in imaging apoptosis in cancer. Carbon-11-labeled 4-aryl-4H-chromenes, including various derivatives of the compound, have been synthesized for use in Positron Emission Tomography (PET) imaging. These agents aim to improve cancer diagnostics and treatment monitoring (Gao et al., 2010).
Structural and Chemical Properties
The compound and its derivatives have been a subject of structural and chemical studies. For instance, the crystal structure of similar compounds, such as 6-methoxy-3,3-dimethyl-3H-benzo[f]chromene, has been analyzed to understand their molecular interactions and properties (da Silva et al., 2007).
Synthesis in Aqueous Media
Efforts have been made to synthesize related 3-amino-1-aryl-9-methoxy-5,6-dihydro-1H-benzo[f]chromene-2-carbonitriles in aqueous media, highlighting the importance of environmental-friendly and less polluting synthetic methods (Shi et al., 2006).
Cytotoxic Activity in Human Glioblastoma Cells
Studies have been conducted to evaluate the cytotoxic activity of benzo[h]chromene derivatives in human glioblastoma cells. These investigations are crucial for understanding the potential therapeutic applications of these compounds in cancer treatment (Haiba et al., 2016).
Electrocatalytic Synthesis
Research into the electrocatalytic synthesis of 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives explores efficient, mild, and simple procedures for creating these compounds, which could have various applications in medicinal chemistry (Vafajoo et al., 2014).
Novel Redox Cyclisation Products
The compound's derivatives have been used in the synthesis of unique redox cyclisation products, demonstrating its versatility in organic synthesis and the potential for creating novel chemical entities (Buckle et al., 1992).
Fluorescence Properties in Solid State
Certain benzo[c]chromene carboxylic acids, which are structurally related to this compound, show promising fluorescence properties in both ethanol solution and solid state. This aspect could be significant for applications in materials science and optical technologies (Shi et al., 2017).
DFT/TD-DFT Studies for Novel Compounds
Advanced computational methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) have been applied to study novel derivatives of the compound, which is crucial for predicting their physical and chemical properties, potentially guiding their applications in various fields (Halim et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
6-bromo-8-methoxy-2H-chromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-14-10-4-9(12)3-8-2-7(5-13)6-15-11(8)10/h2-4H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZLOCCCPMXTEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCC(=C2)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696259 | |
| Record name | 6-Bromo-8-methoxy-2H-1-benzopyran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-24-9 | |
| Record name | 6-Bromo-8-methoxy-2H-1-benzopyran-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-8-methoxy-2H-1-benzopyran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






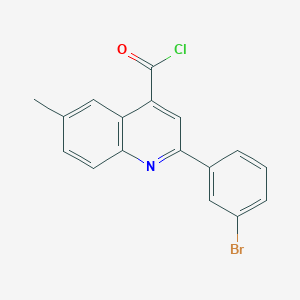
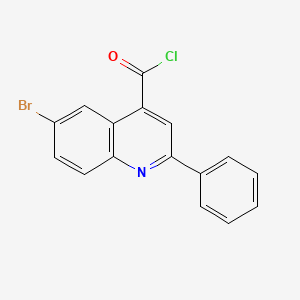

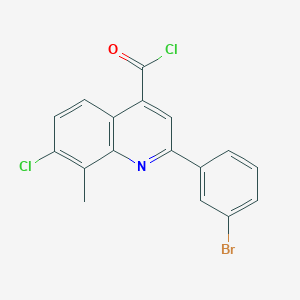
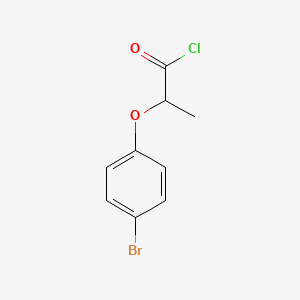
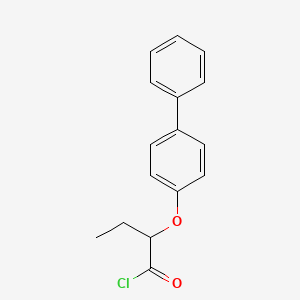
![5-Bromo-2-[(3-bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372844.png)
